2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide
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Overview
Description
2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide is an organic compound with the molecular formula C10H6F6N2O2. This compound is characterized by the presence of trifluoromethyl groups and an acetamide moiety, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide typically involves the reaction of trifluoroacetic anhydride with 3-aminoacetophenone under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modification of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoromethyl groups but lacking the phenyl and acetamido moieties.
N-(Trifluoroacetyl)aniline: Contains a trifluoroacetyl group attached to an aniline moiety, similar to the trifluoroacetamido group in the target compound.
Uniqueness
2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide is unique due to the presence of both trifluoromethyl and acetamido groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)7(19)17-5-2-1-3-6(4-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSQNTJYQBQTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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